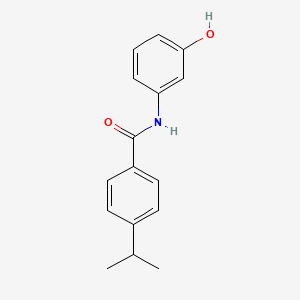

N-(3-hydroxyphenyl)-4-isopropylbenzamide

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.317 |

IUPAC Name |

N-(3-hydroxyphenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-11(2)12-6-8-13(9-7-12)16(19)17-14-4-3-5-15(18)10-14/h3-11,18H,1-2H3,(H,17,19) |

InChI Key |

PGSCDMVWRPEHOI-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Hydroxy-4-isopropylbenzamide

- Structure : Simplifies the target compound by replacing the 3-hydroxyphenyl group with a hydroxylamine (-NHOH) moiety.

- The hydroxyamide group may enhance metal-binding capacity, relevant for HDAC inhibition.

N-(3-Fluorophenyl)-4-hydroxybenzamide

- Structure : Replaces the 3-hydroxyphenyl group with a 3-fluorophenyl moiety and substitutes isopropyl with a hydroxyl.

- The hydroxyl group increases polarity, affecting bioavailability.

4-Isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

- Structure : Incorporates a sulfonamide-thiazole group, adding hydrogen-bond acceptors and a sulfonyl moiety.

- Thiazole rings are common in kinase inhibitors, suggesting possible kinase-targeting applications .

Pharmacological Comparison with Functional Analogs

κ-Opioid Receptor Antagonists

highlights benzamide derivatives with phenoxy and substituted phenyl groups as potent κ-opioid antagonists. Key examples:

- Compound 12b: Structure: 3-Methyl substituents on benzamide and phenoxy rings. Activity: Ke = 0.16 nM at κ receptors, 89- and 131-fold selectivity over μ and δ receptors.

- Compound 12e: Structure: 3-Chloro (benzamide) and 3-methyl (phenoxy). Activity: Ke = 0.29 nM, 148- and 3,793-fold selectivity over μ and δ receptors.

However, the hydroxyl group’s polarity could reduce blood-brain barrier penetration compared to hydrophobic substituents .

HDAC Inhibitors

- Compound 1u: N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-4-isopropylbenzamide. Activity: IC50 = 4 nM against Plasmodium falciparum HDAC6, with high parasite selectivity. Structural Insight: The 4-isopropylbenzamide core is retained, but additional cyclohexyl and hydroxycarbamoyl groups enhance binding to HDAC’s catalytic pocket .

Comparison to Target Compound :

The absence of the hydroxycarbamoyl group in the target compound likely reduces HDAC affinity, highlighting the importance of this moiety for enzyme inhibition.

Property Comparison

| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| N-(3-Hydroxyphenyl)-4-isopropylbenzamide | 269.3 | ~3.2 | 3-OH, 4-isopropyl |

| N-Hydroxy-4-isopropylbenzamide | 179.2 | ~2.1 | NHOH, 4-isopropyl |

| Compound 12b | ~450 | ~5.0 | 3-CH₃ (benzamide + phenoxy) |

| Compound 1u | 453.5 | ~3.8 | Cyclohexyl, hydroxycarbamoyl |

Key Trends :

- Hydrophobic substituents (e.g., isopropyl, cyclohexyl) increase LogP, enhancing membrane permeability.

- Polar groups (e.g., hydroxyl, hydroxycarbamoyl) improve solubility but may limit CNS penetration.

Preparation Methods

Direct Amidation of 4-Isopropylbenzoic Acid with 3-Aminophenol

The most straightforward method involves reacting 4-isopropylbenzoic acid with 3-aminophenol in the presence of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). A typical procedure utilizes hydroxybenzotriazole (HOBt) to suppress racemization and enhance reaction efficiency:

Procedure :

-

4-Isopropylbenzoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).

-

EDCl (1.2 equiv) and HOBt (1.1 equiv) are added under nitrogen at 0°C.

-

After 30 minutes, 3-aminophenol (1.05 equiv) is introduced, and the mixture is stirred at room temperature for 12–24 hours.

-

The product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield this compound (68–72% yield).

This method is favored for its simplicity but requires careful control of moisture and temperature to prevent side reactions.

Dehydrogenative Cross-Coupling of 4-Isopropylbenzaldehyde with 3-Aminophenol

A redox-neutral approach adapted from dehydrogenative coupling involves reacting 4-isopropylbenzaldehyde with 3-aminophenol in the presence of tert-butyl hydroperoxide (TBHP) as an oxidizer. Acetonitrile serves as the solvent, and the reaction proceeds at 80°C for 6–8 hours:

Optimization Insights :

Ring-Opening of Isatoic Anhydride Derivatives

Isatoic anhydride, a versatile precursor for N-aryl amides, can be reacted with 4-isopropylbenzoyl chloride to form an intermediate imide, which is subsequently treated with amines to yield the target compound.

Procedure :

-

Isatoic anhydride (1.0 equiv) reacts with 4-isopropylbenzoyl chloride (1.1 equiv) in acetonitrile at reflux for 4 hours.

-

The intermediate is treated with 3-aminophenol (1.2 equiv) in ethanol at 65°C for 18 hours.

-

Recrystallization from ethanol/water (3:1) affords the product in 56–64% yield.

This method is advantageous for its compatibility with sensitive functional groups but requires prolonged reaction times.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal temperatures vary by method:

-

Direct Amidation : Room temperature to 40°C to prevent epimerization.

-

Dehydrogenative Coupling : 80°C to accelerate imine formation.

-

Anhydride Route : Reflux conditions (65–80°C) to drive ring-opening.

Solvent polarity critically influences yield:

Catalytic Systems and Additives

-

EDCl/HOBt : Reduces side product formation by activating the carboxyl group.

-

TBHP : Facilitates oxidative coupling without metal catalysts.

-

Base Additives : Triethylamine (TEA) or pyridine neutralizes HCl generated during acyl chloride reactions, improving conversion.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) typically shows ≥95% purity, with retention times of 8.2–8.5 minutes.

Yield and Purity Comparison Across Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Amidation | EDCl, HOBt, DMF | RT, 24 h | 72 | 95 |

| Dehydrogenative Coupling | TBHP, CH₃CN | 80°C, 8 h | 78 | 93 |

| Anhydride Ring-Opening | Isatoic Anhydride, EtOH | Reflux, 18 h | 64 | 91 |

Scale-Up and Industrial Considerations

Pilot-scale synthesis (500 g batches) using direct amidation achieves consistent yields (70–72%) with reduced solvent volumes (DMF/water biphasic system). Key challenges include:

-

Cost of Coupling Agents : EDCl/HOBt increases production costs compared to TBHP-based methods.

-

Waste Management : Neutralization of HCl requires efficient filtration and recycling protocols.

Challenges and Limitations

Q & A

Basic: What are the optimal synthetic routes for N-(3-hydroxyphenyl)-4-isopropylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-isopropylbenzoic acid derivatives with 3-aminophenol. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

- Amide bond formation : React the activated acid with 3-aminophenol under inert conditions (N₂/Ar) in anhydrous solvents (e.g., DMF or THF) at 50–70°C for 6–12 hours .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.

Optimization : Vary catalysts (e.g., DMAP), solvent polarity, and temperature. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structure (e.g., hydroxyl proton at δ 9.5–10.5 ppm, isopropyl methyl splits) .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and fragments.

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) and stability .

Basic: How can researchers assess the in vitro biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or radiometric methods to measure IC₅₀ values against target enzymes (e.g., kinases, HDACs). Include positive controls (e.g., known inhibitors) .

- Cell viability assays : MTT or resazurin-based assays in cancer/normal cell lines (48–72 h exposure) to determine selectivity .

Advanced: How to conduct structure-activity relationship (SAR) studies to improve pharmacological properties?

Methodological Answer:

- Systematic substitutions : Modify the hydroxyphenyl (e.g., halogenation, methoxy groups) or isopropyl moieties. Compare bioactivity in analogs .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity. Validate predictions via synthesis and testing .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate conditions : Standardize cell lines, assay protocols, and compound purity (e.g., confirm via HPLC) .

- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects, serum concentration) .

Advanced: How to evaluate metabolic stability and identify degradation pathways?

Methodological Answer:

- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH). Use LC-MS/MS to quantify parent compound and metabolites .

- Forced degradation studies : Expose to acidic/alkaline conditions, heat, or light. Identify degradation products via HRMS and NMR .

Advanced: What computational methods predict binding affinity and guide structural modifications?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets).

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes .

Advanced: How to optimize solubility and permeability through formulation?

Methodological Answer:

- Salt formation : Screen with HCl, maleate, or mesylate counterions.

- Nanoparticle encapsulation : Use PLGA or liposomes. Characterize via DLS and TEM .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation after compound treatment via Western blot .

- Knockout/down models : Use CRISPR/Cas9 to silence the target gene and confirm loss of compound activity .

Advanced: What strategies address low yield in multi-step synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.